molecular formula C10H7ClF3N5O B214261 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide

Número de catálogo B214261
Peso molecular: 305.64 g/mol
Clave InChI: WOKXAYXGAPFENX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a tetrazole-based compound that has been found to be an effective antagonist of the μ-opioid receptor, which makes it a promising candidate for use in the treatment of opioid addiction and pain management.

Mecanismo De Acción

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide acts as an antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is responsible for the effects of opioid drugs. When opioids bind to the μ-opioid receptor, it activates a signaling pathway that leads to the release of dopamine, which is responsible for the euphoric effects of opioids. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide blocks the μ-opioid receptor, preventing opioids from binding and activating the signaling pathway.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to have several biochemical and physiological effects. In animal models, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to reduce the rewarding effects of opioids, which is a key factor in addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has also been found to reduce the respiratory depression caused by opioids, which is a major cause of opioid-related deaths.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is its high purity and ease of synthesis. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide can be synthesized in large quantities with a purity of over 98%. This makes it an ideal candidate for use in lab experiments.
One of the limitations of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is its specificity for the μ-opioid receptor. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide does not bind to other opioid receptors, which limits its potential applications in pain management and addiction treatment.

Direcciones Futuras

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide. One area of research is the development of more specific and potent antagonists of the μ-opioid receptor. Another area of research is the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide in combination with other drugs for the treatment of opioid addiction and pain management. Finally, the potential use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide in the treatment of other neurological disorders such as depression and anxiety is an area of interest for future research.
Conclusion
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is a promising compound with potential applications in the treatment of opioid addiction and pain management. Its ease of synthesis, high purity, and specificity for the μ-opioid receptor make it an ideal candidate for use in lab experiments. Further research is needed to fully understand the potential of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide in these fields and to develop more specific and potent antagonists of the μ-opioid receptor.

Métodos De Síntesis

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide involves the reaction of 2-chloro-5-trifluoromethylphenyl isocyanate with 1H-tetrazole-1-acetic acid in the presence of a base. The reaction yields N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide as a white crystalline solid with a purity of over 98%. The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is relatively simple and can be scaled up to produce large quantities of the compound.

Aplicaciones Científicas De Investigación

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide is in the treatment of opioid addiction. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to be an effective antagonist of the μ-opioid receptor, which is the primary target of opioid drugs. By blocking the μ-opioid receptor, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide can prevent the effects of opioids such as euphoria, respiratory depression, and addiction.
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has also been studied for its potential use in pain management. The μ-opioid receptor is involved in the perception of pain, and N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has been found to be effective in reducing pain in animal models. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide has also been found to have fewer side effects than traditional opioid drugs, making it a safer alternative for pain management.

Propiedades

Nombre del producto

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide

Fórmula molecular

C10H7ClF3N5O

Peso molecular

305.64 g/mol

Nombre IUPAC

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C10H7ClF3N5O/c11-7-2-1-6(10(12,13)14)3-8(7)16-9(20)4-19-5-15-17-18-19/h1-3,5H,4H2,(H,16,20)

Clave InChI

WOKXAYXGAPFENX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=NN=N2)Cl

SMILES canónico

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=NN=N2)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.